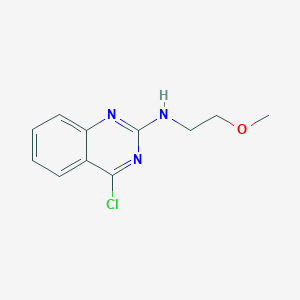
4-chloro-N-(2-methoxyethyl)quinazolin-2-amine
Übersicht
Beschreibung
Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and more .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. One common method involves the condensation of anthranilic acid with amides . Another approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary greatly depending on the substituents attached to the quinazoline ring . The presence and position of these substituents can significantly influence the compound’s properties and biological activity .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, they can participate in aza-Diels-Alder reactions, which involve the coupling of imine and electron-rich alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary greatly depending on their structure. For example, the presence of different substituents can influence properties such as solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Crystallography
The compound has been used in crystallography studies. The crystal structure of a related compound, 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate, has been determined . This research can provide valuable insights into the molecular structure and bonding of the compound.
Apoptosis Induction
The compound has been identified as a potent inducer of apoptosis . Apoptosis, or programmed cell death, is a crucial process in various physiological and pathological conditions. Therefore, this compound could have potential applications in medical research, particularly in the study of diseases such as cancer.
In Vivo Activity
The compound has shown high in vivo activity . This suggests that it could be used in animal models to study its effects and potential therapeutic applications.
Drug Synthesis
The compound is used in the synthesis of drugs . For instance, it is used in the preparation process of Erlotinib, a drug used for the treatment of non-small cell lung cancer and pancreatic cancer .
Intermediates in Chemical Reactions
The compound can serve as an intermediate in various chemical reactions . This makes it a valuable tool in synthetic chemistry.
Study of Molecular Interactions
The compound can be used to study molecular interactions, such as those involving hydrogen bonding and van der Waals forces . Understanding these interactions is crucial in fields like medicinal chemistry and materials science.
Wirkmechanismus
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities . They are known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is known that quinazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . This interaction can lead to changes in cellular processes, potentially resulting in the observed biological effects .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways due to their interactions with multiple cellular targets . These can include pathways related to cell growth, apoptosis, inflammation, and more .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Safety and Hazards
The safety and hazards associated with quinazoline derivatives can vary depending on their structure. Some quinazoline derivatives may have potential therapeutic uses, but they could also have toxic effects. Therefore, it’s important to handle these compounds with care and use appropriate safety measures .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-(2-methoxyethyl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-7-6-13-11-14-9-5-3-2-4-8(9)10(12)15-11/h2-5H,6-7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMVOFUFMQSOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methoxyethyl)quinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



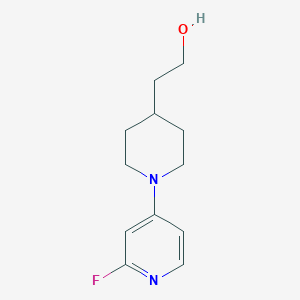

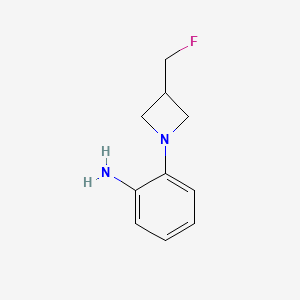

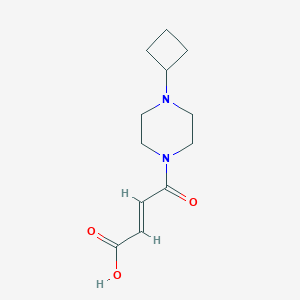
![4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492011.png)
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)benzoic acid](/img/structure/B1492013.png)
![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492014.png)
![6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1492015.png)
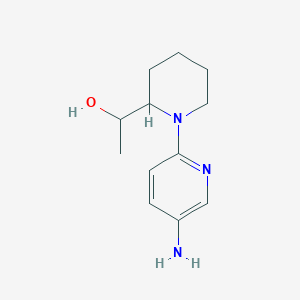
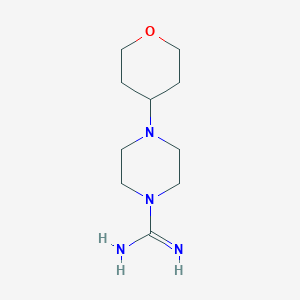
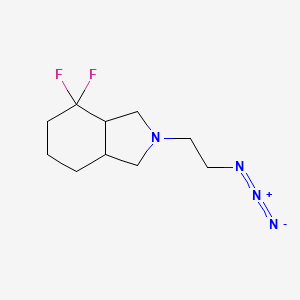

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)